4-Chloro-N-(Boc)-indole-2-boronic acid 4-Chloro-N-(Boc)-indole-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 475102-11-5
VCID: VC2030448
InChI: InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O
Molecular Formula: C13H15BClNO4
Molecular Weight: 295.53 g/mol

4-Chloro-N-(Boc)-indole-2-boronic acid

CAS No.: 475102-11-5

Cat. No.: VC2030448

Molecular Formula: C13H15BClNO4

Molecular Weight: 295.53 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-(Boc)-indole-2-boronic acid - 475102-11-5

Specification

CAS No. 475102-11-5
Molecular Formula C13H15BClNO4
Molecular Weight 295.53 g/mol
IUPAC Name [4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Standard InChI InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Standard InChI Key HUWASNXIUPJIJH-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O

Introduction

Chemical Identity and Structure

4-Chloro-N-(Boc)-indole-2-boronic acid is identified by CAS number 475102-11-5 and has the molecular formula C₁₃H₁₅BClNO₄ . With a molecular weight of 295.53 g/mol, this compound features several key structural elements that define its reactivity and applications .

The structure comprises:

  • An indole core (heterocyclic aromatic compound)

  • A chloro substituent at the 4-position of the indole ring

  • A boronic acid group (-B(OH)₂) at the 2-position

  • A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen

This combination of functional groups creates a versatile building block for synthetic chemistry, where the boronic acid moiety serves as a reactive handle for carbon-carbon bond formation.

Alternative Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

Alternative NameSource
(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid
N-Boc-4-Chloro-2-indolylboronic acid
1-(tert-butoxycarbonyl)-4-chloro-1H-indol-2-ylboronic acid
1-Boc-4-chloroindole-2-boronic acid
[4-Chloro-1-(tert-butoxycarbonyl)-1H-indole-2-yl]boronic acid
1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl-2-boronic acid
[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic Acid

Physical and Chemical Properties

The physical state of 4-Chloro-N-(Boc)-indole-2-boronic acid is typically described as a white to off-white powder . Although comprehensive spectroscopic data is limited in the available sources, the compound has the following established properties:

PropertyValueSource
Physical StateWhite powder
Molecular Weight295.53 g/mol
Molecular FormulaC₁₃H₁₅BClNO₄
Purity (Commercial)95-99%

The presence of the boronic acid group confers specific reactivity patterns that are valuable in synthetic organic chemistry, particularly in cross-coupling reactions. The Boc protecting group on the indole nitrogen is base-stable but acid-labile, providing selective protection during synthetic manipulations .

Applications in Research and Industry

4-Chloro-N-(Boc)-indole-2-boronic acid serves multiple purposes in chemical research and pharmaceutical development:

Pharmaceutical Development

As reported for similar indole-2-boronic acid derivatives, this compound serves as a key intermediate in the synthesis of various pharmaceuticals . Boronic acid-containing indoles have been utilized in developing:

  • Anti-cancer agents that can inhibit specific enzymes

  • Prostaglandin D2 receptor antagonists

  • Components in structures with potential therapeutic applications

Organic Synthesis Applications

The compound is particularly valuable in synthetic organic chemistry for several reasons:

  • Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the construction of complex molecular architectures

  • Heterocycle synthesis: Used to build complex heterocyclic structures through palladium-catalyzed reactions

  • Building block: Serves as a versatile intermediate for introducing the indole moiety into larger molecular frameworks

Example reactions documented in the literature include the coupling of N-Boc-indole-2-boronic acid derivatives with aryl halides under various conditions:

  • Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in water/acetonitrile at 85°C

  • Using palladium catalysts with potassium phosphate in DMF/water at 60°C

Research in Chemical Biology

Indole boronic acids are utilized in chemical biology studies to explore biological systems and develop new therapeutic strategies . The specific chlorinated variant may offer unique electronic properties that influence binding interactions in biological contexts.

SupplierPackage SizePrice (€/USD)Source
CymitQuimica100mg€30.00
CymitQuimica250mg€37.00
CymitQuimica1g€62.00
CymitQuimica5g€185.00
CymitQuimica25g€579.00
INDOFINE Chemical Company1g$85.00
INDOFINE Chemical Company5g$276.00
Sigma-AldrichListed (pricing not specified)N/A

Product Specifications

Commercial products typically specify:

  • Purity: Generally ≥95-98%

  • Product codes: Various catalog numbers assigned by suppliers (e.g., IN-DA00D7ZP from CymitQuimica, 08-1001 from INDOFINE)

  • Safety documentation: Most suppliers provide Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request

Related Compounds

4-Chloro-N-(Boc)-indole-2-boronic acid belongs to a family of related compounds that share similar structural features but contain different substitution patterns:

CompoundCAS NumberStructural DifferenceSource
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid1000068-65-4Fluorine at 7-position instead of chlorine at 4-position
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid1000068-25-6Fluorine instead of chlorine at 4-position
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid1217500-59-8Bromine at 6-position instead of chlorine at 4-position
N-Boc-indole-2-boronic acid (unsubstituted)213318-44-6No halogen substitution

These structural analogs share similar reactivity patterns and synthetic applications, though the position and nature of the halogen substituent can influence their electronic properties and reactivity profiles.

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